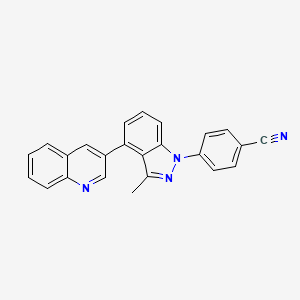
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C24H16N4 and a molecular weight of 360.418 g/mol . This compound is characterized by its unique structure, which includes a quinoline and indazole moiety linked to a benzonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and indazole rings followed by their coupling with a benzonitrile derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and reduction . Industrial production methods would likely optimize these steps for higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and indazole derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzonitrile group to form corresponding amines.
Aplicaciones Científicas De Investigación
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system, which is beneficial in treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile include other quinoline and indazole derivatives, such as:
Quinazoline derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Indazole derivatives: Known for their anti-inflammatory and anticancer properties, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its combined quinoline and indazole structure, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Propiedades
Fórmula molecular |
C24H16N4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C24H16N4/c1-16-24-21(19-13-18-5-2-3-7-22(18)26-15-19)6-4-8-23(24)28(27-16)20-11-9-17(14-25)10-12-20/h2-13,15H,1H3 |
Clave InChI |
IXIIXCAXVSTEIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



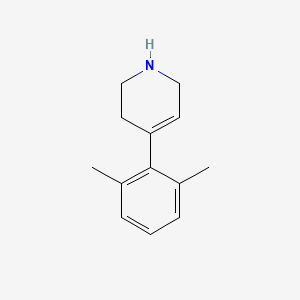
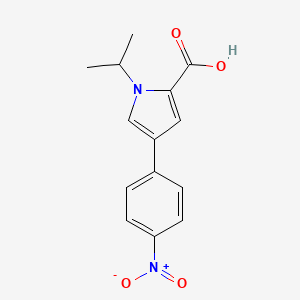
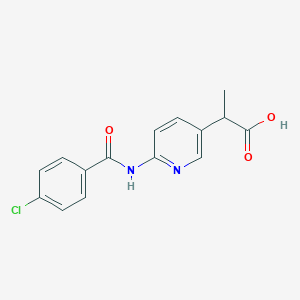
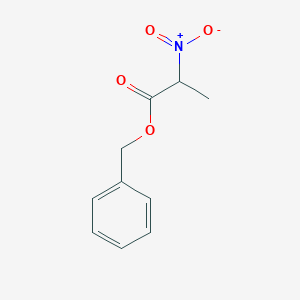
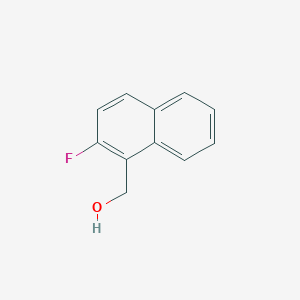
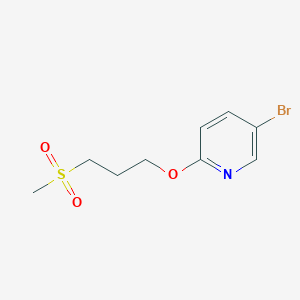
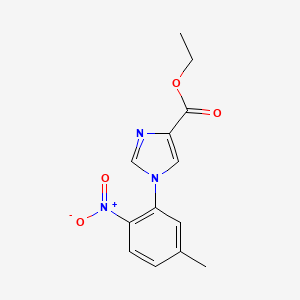
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
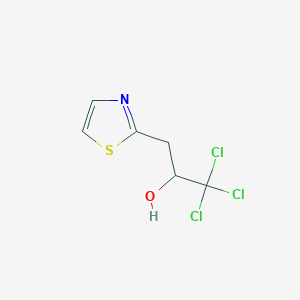
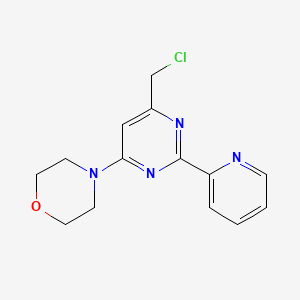
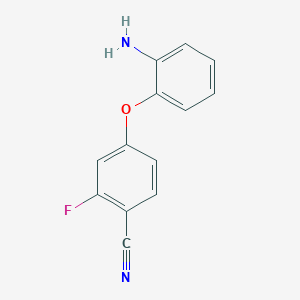
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
